2-(3-(furan-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid
CAS No.: 2090849-53-7
Cat. No.: VC3117305
Molecular Formula: C8H7N3O3
Molecular Weight: 193.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2090849-53-7 |
---|---|
Molecular Formula | C8H7N3O3 |
Molecular Weight | 193.16 g/mol |
IUPAC Name | 2-[3-(furan-3-yl)-1H-1,2,4-triazol-5-yl]acetic acid |
Standard InChI | InChI=1S/C8H7N3O3/c12-7(13)3-6-9-8(11-10-6)5-1-2-14-4-5/h1-2,4H,3H2,(H,12,13)(H,9,10,11) |
Standard InChI Key | RQXUFXITDSETTK-UHFFFAOYSA-N |
SMILES | C1=COC=C1C2=NNC(=N2)CC(=O)O |
Canonical SMILES | C1=COC=C1C2=NNC(=N2)CC(=O)O |
Introduction
Chemical Properties and Structure
Molecular Composition and Physical Characteristics
2-(3-(furan-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid possesses a molecular formula of C8H7N3O3, combining the aromatic furan ring, the triazole heterocycle, and the acetic acid functional group. Based on structurally similar compounds, it can be inferred that this molecule would likely exhibit characteristics typical of heterocyclic carboxylic acids, including moderate water solubility and acidic properties.
Drawing from data available for related triazole-acetic acid derivatives, we can estimate several key physical properties as outlined in Table 1.
Table 1: Estimated Physical Properties of 2-(3-(furan-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid
Structural Configuration
The compound features a planar 1,2,4-triazole ring with a furan-3-yl substituent at the 3-position and an acetic acid chain at the 5-position. This arrangement creates a molecule with multiple potential tautomeric forms, as the 1H-1,2,4-triazole can exist in different tautomeric states. The structural characteristics of this compound would permit it to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are often critical for biological activity.
Synthesis Methods
Continuous-Flow Synthetic Approaches
Based on recent advances in the synthesis of related triazole-acetic acid derivatives, continuous-flow methodology represents a promising approach for the preparation of 2-(3-(furan-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid. This technique offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety when handling energetic intermediates, and increased atom economy .
The continuous-flow synthesis of triazole-acetic acid derivatives typically involves efficient construction of the triazole ring under controlled conditions. For the target compound, a potential synthetic route could involve the reaction of a furan-3-carbohydrazide with appropriate reagents to form the triazole ring, followed by functionalization to introduce the acetic acid moiety. This approach would align with reported methods for similar compounds that achieve higher yields and greater selectivity compared to batch processes .
Alternative Synthetic Strategies
Drawing from methodologies described for analogous compounds, several alternative synthetic approaches could be considered:
Cyclization of Thiosemicarbazides
One potential approach involves the reaction of furan-3-carboxylic acid hydrazide with isothiocyanates to form thiosemicarbazides, which can then undergo cyclization in alkaline medium to form the triazole ring. This methodology has been successfully employed for the synthesis of 3-(2-methyl-furan-3-yl)-4-substituted-Δ2-1,2,4-triazoline-5-thiones and could be adapted for the synthesis of the target compound .
Direct Functionalization of Preformed Triazoles
Another strategy involves the direct functionalization of preformed triazole rings with appropriate furan derivatives. This approach might employ various coupling reactions to introduce the furan-3-yl group at the 3-position of an appropriately substituted triazole precursor bearing an acetic acid moiety at the 5-position.
Table 2: Comparison of Potential Synthetic Routes for 2-(3-(furan-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance Spectroscopy
The IR spectrum of the compound would likely display characteristic absorption bands for the carboxylic acid group (O-H stretching at approximately 3000-2500 cm⁻¹, C=O stretching at approximately 1700-1730 cm⁻¹), as well as bands associated with the aromatic and heterocyclic rings. Comparison with reference compounds containing similar functional groups would aid in spectral assignment.
Mass Spectrometry
Mass spectrometric analysis would be expected to show a molecular ion peak corresponding to the calculated molecular weight of 193.16 g/mol, along with fragmentation patterns characteristic of triazole and furan-containing compounds. High-resolution mass spectrometry would provide confirmation of the molecular formula.
Comparison with Related Triazole-Acetic Acid Derivatives
Several structurally related compounds have been reported in the literature, providing valuable points of comparison for understanding the properties and potential applications of 2-(3-(furan-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid.
Table 4: Comparison of 2-(3-(furan-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid with Related Compounds
Structure-Property Relationships
The comparison of these related compounds reveals several important structure-property relationships:
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The position and nature of substitution on the triazole ring significantly influence physical properties and biological activities.
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The presence of a furan ring, as in the target compound and 3-(2-methyl-furan-3-yl) derivatives, appears to confer specific pharmacological properties, particularly related to CNS activity.
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The acetic acid moiety provides opportunities for further functionalization and may contribute to the compound's pharmacokinetic profile.
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